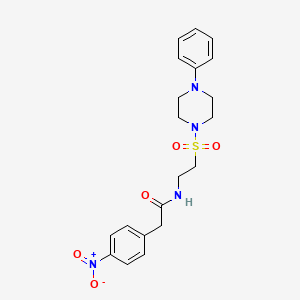
2-(4-nitrophenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-nitrophenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H24N4O5S and its molecular weight is 432.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-nitrophenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide is a synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula for this compound is C18H21N3O4S. The compound features a nitrophenyl group, a piperazine moiety, and a sulfonamide linkage, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁N₃O₄S |
| Molecular Weight | 357.44 g/mol |
| LogP | 2.98 |
| Solubility | Soluble in DMSO |
Anticancer Potential
Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For example, piperazine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis.
- Mechanism of Action : The compound may exert its anticancer effects by targeting specific kinases or receptors involved in tumor growth. For instance, inhibition of the PI3K/Akt pathway has been noted in related compounds.
- Case Study : A study on piperazine derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that the incorporation of the 4-nitrophenyl and sulfonamide groups enhances their activity against tumors .
Neuropharmacological Effects
Piperazine derivatives are also recognized for their neuropharmacological properties. The 4-phenylpiperazine moiety is known to interact with serotonin receptors, which can influence mood and anxiety.
- Serotonin Receptor Modulation : The compound may act as a partial agonist or antagonist at serotonin receptors (5-HT), potentially offering therapeutic benefits for anxiety and depression.
- Research Findings : In preclinical models, related compounds have shown efficacy in reducing anxiety-like behaviors and improving cognitive function .
Antimicrobial Activity
The presence of the nitrophenyl group suggests potential antimicrobial properties. Compounds featuring nitro groups are often evaluated for their effectiveness against bacterial strains.
- In Vitro Studies : Preliminary tests indicate that this class of compounds exhibits moderate antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus.
- Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .
Propiedades
IUPAC Name |
2-(4-nitrophenyl)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S/c25-20(16-17-6-8-19(9-7-17)24(26)27)21-10-15-30(28,29)23-13-11-22(12-14-23)18-4-2-1-3-5-18/h1-9H,10-16H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFIRROFFMXCDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














